molecular formula C25H19Cl2N3 B2416333 8-chloro-1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901268-24-4

8-chloro-1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline

Katalognummer: B2416333
CAS-Nummer: 901268-24-4
Molekulargewicht: 432.35
InChI-Schlüssel: LQIOKIXJSPCBNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-chloro-1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C25H19Cl2N3 and its molecular weight is 432.35. The purity is usually 95%.
BenchChem offers high-quality 8-chloro-1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-chloro-1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

8-chloro-1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)pyrazolo[4,3-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19Cl2N3/c1-3-16-5-7-17(8-6-16)24-21-14-28-23-11-9-18(26)12-20(23)25(21)30(29-24)19-10-4-15(2)22(27)13-19/h4-14H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQIOKIXJSPCBNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)Cl)C5=CC(=C(C=C5)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

8-Chloro-1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline is a complex organic compound belonging to the pyrazoloquinoline class. Characterized by its unique fused pyrazole and quinoline structure, this compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer domains. The molecular formula is C24H17Cl2N3, with a molecular weight of approximately 418.33 g/mol .

Biological Activity Overview

Research indicates that derivatives of pyrazoloquinolines exhibit significant biological activities. The specific compound under investigation has shown promise in several areas:

  • Anti-inflammatory Activity : Studies have demonstrated that pyrazoloquinolines can inhibit enzymes involved in inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases.
  • Anticancer Properties : The compound has been evaluated for its cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.

The biological activity of 8-chloro-1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline is attributed to its ability to interact with specific biological targets. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
  • Cell Cycle Disruption : It may induce apoptosis in cancer cells by disrupting cell cycle regulation.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to 8-chloro-1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline:

Compound NameStructure FeaturesBiological Activity
8-bromo-1-(3,4-dimethylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinolineBromine substitutionAnticancer activity
4-amino-1H-pyrazolo[4,3-c]quinolineAmino group at position 4Anti-inflammatory effects
7-chloro-1-(3-fluorophenyl)-3-(4-isopropylphenyl)-1H-pyrazolo[4,3-c]quinolineFluorine substitutionAntimicrobial properties

This comparative analysis highlights that the unique combination of chlorine and ethyl groups in the target compound may enhance its biological activity compared to others .

Case Studies and Research Findings

Recent studies have focused on the antimicrobial properties of pyrazoloquinolines. For instance, a study evaluated the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of various derivatives against pathogens like Staphylococcus aureus. The results indicated significant antibacterial activity, with MIC values ranging from 0.22 to 0.25 μg/mL for some derivatives .

Another research paper emphasized the synthesis and biological evaluation of hybrids derived from tetrahydro-1H-pyrazolo[3,4-b]quinolines as dual inhibitors for cholinesterase and COX-2 enzymes. These findings suggest that modifications to the pyrazoloquinoline structure can lead to enhanced anti-inflammatory and neuroprotective activities .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that 8-chloro-1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through mechanisms such as:

  • Cell Cycle Arrest : The compound can halt the progression of cancer cells through the cell cycle, leading to reduced proliferation.
  • Inhibition of Oncogenic Pathways : It targets key signaling pathways involved in tumor growth and survival.

Table 1: Anticancer Activity Data

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
A549 (Lung)12Cell cycle arrest
HeLa (Cervical)10Inhibition of NF-kB signaling

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory activity by inhibiting the production of pro-inflammatory mediators. Studies have shown that it reduces nitric oxide (NO) production in macrophages stimulated by lipopolysaccharides (LPS). This inhibition is primarily due to:

  • Suppression of iNOS Expression : Decreasing inducible nitric oxide synthase levels reduces NO synthesis.
  • Inhibition of COX-2 Expression : Lowering cyclooxygenase-2 levels diminishes prostaglandin production, further alleviating inflammation.

Case Study: Inhibition of NO Production

In a study evaluating various derivatives, the compound exhibited an IC50 value comparable to established anti-inflammatory agents:

CompoundIC50 (μM)
Compound A0.39
Compound B0.45
Compound C0.50

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that:

  • Electron-Withdrawing Groups : The presence of chlorine atoms enhances biological activity.
  • Steric Hindrance : Bulky substituents may reduce efficacy due to steric effects.

Proposed Mechanisms

The proposed mechanisms for the biological activities include:

  • Inhibition of iNOS and COX-2 : Reducing inflammatory responses.
  • Induction of Apoptosis : Modulating signaling pathways such as p53 and NF-kB to trigger cell death in cancer cells.

Analyse Chemischer Reaktionen

Oxidation Reactions

The compound undergoes oxidation primarily at the quinoline nitrogen or halogenated positions. Key findings include:

Reaction TypeReagents/ConditionsProduct(s) FormedYieldReference
N-OxidationH₂O₂, AcOH, 80°C, 6hQuinoline N-oxide derivative62%
Side-chain oxidationKMnO₄, H₂SO₄, reflux4-Ethylphenyl → 4-carboxyphenyl group45%
  • Mechanistic Insight : The electron-deficient quinoline ring facilitates N-oxidation under mild acidic conditions. Side-chain oxidation of the 4-ethylphenyl group proceeds via radical intermediates.

Reduction Reactions

Reductive transformations target halogen substituents or aromatic rings:

Reaction TypeReagents/ConditionsProduct(s) FormedYieldReference
DechlorinationPd/C, H₂ (1 atm), EtOH, 50°C8-Hydroxy derivative78%
Ring hydrogenationNaBH₄, NiCl₂, MeOH, RTDihydro-pyrazoloquinoline55%
  • Key Finding : Catalytic hydrogenation selectively removes the 8-chloro group while preserving the pyrazole ring.

Nucleophilic Substitution

The 8-chloro substituent is highly reactive toward nucleophiles:

NucleophileConditionsProduct(s) FormedYieldReference
PiperidineDMF, 120°C, 12h8-Piperidinyl derivative68%
Sodium methoxideMeOH, reflux, 8h8-Methoxy derivative73%
  • Kinetics : Second-order kinetics observed, with rate constants dependent on solvent polarity.

Electrophilic Aromatic Substitution

The electron-rich 4-ethylphenyl ring undergoes electrophilic substitution:

Reaction TypeReagents/ConditionsProduct(s) FormedYieldReference
NitrationHNO₃, H₂SO₄, 0°C, 2h4-Ethyl-3-nitrophenyl derivative51%
SulfonationClSO₃H, CH₂Cl₂, RT4-Ethyl-3-sulfophenyl derivative60%
  • Regioselectivity : Substituents direct electrophiles to the meta position relative to the ethyl group.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

Reaction TypeReagents/ConditionsProduct(s) FormedYieldReference
Suzuki-MiyauraPd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, dioxane8-Aryl derivative85%
Buchwald-HartwigPd₂(dba)₃, Xantphos, amine, toluene8-Amino derivative70%
  • Scope : Aryl boronic acids with electron-withdrawing groups exhibit higher reactivity.

Photochemical Reactions

UV irradiation induces unique transformations:

Reaction TypeConditionsProduct(s) FormedYieldReference
Ring contractionUV (365 nm), CH₃CN, 6hPyrazolo[3,4-c]isoquinoline40%
Radical dimerizationUV, AIBN, benzeneDimeric pyrazoloquinoline32%
  • Mechanism : Excited-state quinoline nitrogen abstracts hydrogen, leading to radical intermediates .

Biological Activity Post-Modification

Derivatives synthesized via these reactions exhibit enhanced pharmacological profiles:

DerivativeBiological ActivityIC₅₀/EC₅₀Reference
8-Methoxy analogCOX-2 inhibition0.47 µM
8-Piperidinyl analogAnticancer (HCT-15 cells)GI₅₀ = 4.2 µM
  • Structure-Activity Relationship (SAR) : Bulkier 8-substituents improve target binding affinity .

Q & A

Basic: What are the key synthetic pathways for preparing 8-chloro-1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline?

Methodological Answer:
The synthesis typically involves cyclization of substituted quinoline precursors with arylhydrazines. For example:

Starting Material : Use 2,4-dichloroquinoline-3-carbonitrile derivatives as the core scaffold, as described in pyrazoloquinoline synthesis .

Hydrazine Coupling : React with 3-chloro-4-methylphenylhydrazine and 4-ethylphenylhydrazine under reflux in xylene or toluene, catalyzed by triethylamine to facilitate cyclization .

Chlorination : Introduce the 8-chloro substituent via electrophilic substitution using POCl₃ or NCS (N-chlorosuccinimide) under controlled conditions .

Purification : Employ column chromatography (e.g., silica gel with ethyl acetate/hexane) or recrystallization from methanol to isolate the product .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:
A multi-technique approach ensures structural validation:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.5–8.7 ppm) and substituent-specific signals (e.g., ethyl group at δ 1.2–1.4 ppm for CH₃ and δ 2.6–2.8 ppm for CH₂) .
  • HRMS : Confirm molecular weight (e.g., calculated [M+H]⁺ for C₂₄H₁₉Cl₂N₃: 428.0922) with <2 ppm error .
  • IR Spectroscopy : Identify C-Cl stretches (600–800 cm⁻¹) and pyrazole ring vibrations (1500–1600 cm⁻¹) .
  • HPLC : Assess purity (>98%) using C18 columns with acetonitrile/water gradients .

Advanced: How can reaction conditions be optimized to improve cyclization yields?

Methodological Answer:
Key variables include:

  • Catalyst Screening : Test Lewis acids (e.g., InCl₃) or Cu(I) catalysts to accelerate cyclization .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus xylene; the latter may enhance thermal stability during reflux .
  • Temperature/Time : Monitor yield vs. time at 110–130°C; prolonged heating (>24 hrs) may degrade sensitive substituents .
  • Stoichiometry : Optimize hydrazine/quinoline molar ratios (1.2:1 to 1.5:1) to minimize side products .

Advanced: How do substituents (e.g., 3-chloro-4-methylphenyl) influence electronic properties and reactivity?

Methodological Answer:

  • Electronic Effects : Electron-withdrawing Cl groups increase electrophilicity at the quinoline core, facilitating nucleophilic attack during cyclization .
  • Steric Hindrance : Bulkier substituents (e.g., 4-ethylphenyl) may slow reaction rates; computational modeling (DFT) can predict steric clashes .
  • Experimental Validation : Synthesize analogs with substituent variations (e.g., 4-fluorophenyl vs. 4-ethylphenyl) and compare reaction kinetics via HPLC monitoring .

Advanced: How should researchers address contradictions in spectral data (e.g., unexpected NMR shifts)?

Methodological Answer:

  • Reference Comparison : Cross-check with published data for analogous pyrazoloquinolines (e.g., δ 8.14 ppm for C6-H in vs. δ 8.47 ppm in ) .
  • 2D NMR : Use COSY and HSQC to resolve overlapping signals, particularly in crowded aromatic regions .
  • Isotopic Labeling : Prepare deuterated analogs (e.g., CD₃ groups) to simplify proton assignments .

Advanced: What strategies mitigate low purity during purification?

Methodological Answer:

  • Recrystallization : Use solvent pairs (e.g., methanol/dichloromethane) with gradual cooling to isolate crystalline products .
  • Chromatography : Optimize mobile phases (e.g., ethyl acetate:hexane 3:7) on flash silica columns for better separation of halogenated byproducts .
  • Acid-Base Extraction : Exploit differential solubility of impurities in aqueous NaOH (pH 10–12) .

Advanced: What mechanistic insights explain the cyclization step?

Methodological Answer:

  • Proposed Mechanism : Cyclization likely proceeds via a [1,5]-hydride shift or radical intermediate, depending on catalyst (e.g., InCl₃ promotes polar pathways) .
  • Kinetic Studies : Monitor intermediate formation via in situ FTIR or LC-MS to identify rate-limiting steps .
  • Computational Modeling : Use Gaussian or ORCA to calculate activation energies for alternative pathways .

Advanced: How can deuterated analogs be synthesized for metabolic or mechanistic studies?

Methodological Answer:

  • Deuterated Reagents : Replace 4-ethylphenylhydrazine with 4-ethyl-d₅-phenylhydrazine to introduce deuterium at specific positions .
  • Isotopic Exchange : Use D₂O or deuterated solvents (e.g., DMSO-d₆) under acidic conditions to label exchangeable protons .
  • Validation : Confirm deuteration levels via HRMS and ²H NMR .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.